molecular formula C10H21NO B1347234 N-octylacetamide CAS No. 7462-62-6

N-octylacetamide

Cat. No.: B1347234
CAS No.: 7462-62-6
M. Wt: 171.28 g/mol
InChI Key: GLJKLMQZANYKBO-UHFFFAOYSA-N
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Description

N-Octylacetamide (C₁₀H₂₁NO) is a secondary amide characterized by an octyl group attached to the nitrogen of an acetamide moiety. Its molecular weight is 171.28 g/mol, and it is structurally defined by the formula CH₃CONH(CH₂)₇CH₃. This compound exhibits moderate polarity due to the amide functional group, making it soluble in organic solvents like chloroform .

Properties

IUPAC Name

N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-11-10(2)12/h3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKLMQZANYKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322837
Record name N-Octylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-62-6
Record name NSC402139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the octylamine acting as a nucleophile, attacking the carbonyl carbon of the acetic anhydride or acetyl chloride, resulting in the formation of this compound and acetic acid or hydrochloric acid as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to achieve high yields and purity by controlling the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-octylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed:

    Oxidation: Octanoic acid.

    Reduction: Octylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-octylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: It is employed in the study of biological membranes and as a surfactant in biochemical assays.

    Industry: It is used in the formulation of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-octylacetamide involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and in the development of drug delivery systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
N-Octylacetamide C₁₀H₂₁NO 171.28 Amide, long alkyl chain 50802-14-3
N,N-Diethylacetamide C₆H₁₃NO 115.18 Amide, two ethyl groups 685-91-6
N-Vinylacetamide C₄H₇NO 85.11 Amide, vinyl group 5202-78-8
N-Ethylacetamide C₄H₉NO 87.12 Amide, short alkyl chain 625-50-3
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 Amide, aromatic methoxy 51-66-1

Chemical Reactivity

  • Hydrolysis: this compound undergoes hydrolysis to octanoic acid under alkaline conditions , whereas N,N-diethylacetamide resists hydrolysis due to steric hindrance from ethyl groups .
  • Degradation : this compound is a stable intermediate in OIT photodegradation, contrasting with N-octylformamide (TP-158), which further degrades to octylamine .

Research Findings and Discrepancies

  • Degradation Pathways : While Sakkas et al. proposed alternative intermediates for OIT degradation, this compound was consistently detected in photodegradation studies .
  • Synthetic By-Products: this compound is a minor by-product (unquantified) in high-temperature urea synthesis, contrasting with N,N'-dioctylurea (56% yield at 150°C) .

Biological Activity

N-octylacetamide (C10H21NO) is an organic compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for various applications, including its use in pharmaceuticals and as an industrial chemical. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of octylamine with acetic anhydride or acetic acid. Its structure features a long hydrophobic octyl chain, which influences its solubility and interaction with biological membranes. The compound is characterized by its amide functional group, which plays a significant role in its biological activity.

PropertyValue
Molecular FormulaC10H21NO
Molecular Weight171.29 g/mol
Boiling Point245 °C
SolubilitySoluble in organic solvents

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly significant in neuroprotective contexts, where oxidative stress contributes to neuronal damage.

  • Mechanism of Action : this compound's antioxidant activity is attributed to its ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Neuroprotective Effects

This compound has demonstrated potential neuroprotective effects in various in vitro studies. It has been observed to enhance cell viability in neuronal cell lines exposed to oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide (H2O2) treatment. The results indicated:

  • Cell Viability : Treatment with this compound significantly improved cell viability compared to untreated controls.
  • Reactive Oxygen Species (ROS) Reduction : The compound reduced intracellular ROS levels, indicating its role in mitigating oxidative stress.

Table 2: Effects of this compound on SH-SY5Y Cells

Treatment Concentration (μM)Cell Viability (%)ROS Levels (Relative Fluorescence Units)
Control63.3 ± 4.5100
175.0 ± 5.080
1090.0 ± 5.550

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. While it shows promising biological activities, it is essential to assess its potential toxicity.

  • Acute Toxicity : Studies indicate low acute toxicity levels, making it a candidate for further research in therapeutic applications.
  • Environmental Impact : As a degradation product of biocides like DCOIT, understanding its environmental persistence and toxicity is critical for risk assessments.

Table 3: Toxicity Data Summary

EndpointValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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